1-(5-Amino-2-chlorophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-amino-2-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXIFGBYOCETDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363558 | |

| Record name | 1-(5-amino-2-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99914-14-4 | |

| Record name | 1-(5-amino-2-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(5-Amino-2-chlorophenyl)ethanone chemical properties

An In-depth Technical Guide to 1-(5-Amino-2-chlorophenyl)ethanone for Advanced Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound (CAS No. 99914-14-4), a key intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond simple data recitation to explore the causality behind the compound's properties and reactivity. We will delve into its structural characteristics, spectroscopic signature, logical synthetic pathways, and reactivity profile, providing field-proven insights to empower your research and development endeavors.

Molecular Identity and Physicochemical Properties

This compound, also known as 5-amino-2-chloroacetophenone, is a difunctional aromatic compound featuring a ketone, a primary amine, and a chloro substituent. This specific arrangement of functional groups dictates its unique electronic and steric properties, making it a versatile building block for more complex molecular architectures.

The molecular structure is foundational to its chemical behavior. The electron-donating amino group (an ortho-, para-director) and the electron-withdrawing acetyl and chloro groups (meta-directors) create a nuanced electronic environment that influences its reactivity in electrophilic aromatic substitution and the nucleophilicity of the amine.

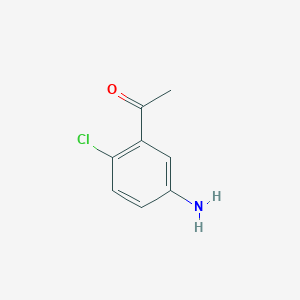

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 99914-14-4 | [1][2] |

| Molecular Formula | C₈H₈ClNO | [2] |

| Molecular Weight | 169.61 g/mol | [3] |

| Appearance | Solid | [1] |

| Melting Point | 70 ± 20.0 °C | [1] |

| Boiling Point | 297.0 ± 20.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 2.78 ± 0.10 (for the conjugate acid) | [1] |

| Solubility | Soluble in alcohols and ethers | [1] |

Spectroscopic Signature and Characterization

While a comprehensive public database of spectra for this specific isomer is limited, its spectroscopic characteristics can be reliably predicted based on the analysis of structurally similar compounds and foundational principles of spectroscopy. This predictive analysis is a critical skill for confirming the identity and purity of synthesized material.

Table 2: Predicted Spectroscopic Data for Characterization

| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z | Rationale & Causality |

| ¹H NMR | Aromatic Protons | δ 6.7-7.5 ppm | The aromatic region will show three distinct signals. The proton ortho to the amino group will be most upfield due to strong shielding. The proton between the chloro and acetyl groups will be the most downfield due to deshielding from both. |

| -NH₂ Protons | δ 3.5-4.5 ppm (broad singlet) | The chemical shift is variable and concentration-dependent; the signal is often broad due to quadrupole broadening and exchange with trace water. | |

| -COCH₃ Protons | δ 2.5-2.6 ppm (singlet) | This is a characteristic region for a methyl ketone adjacent to an aromatic ring. The integration should correspond to 3H. | |

| ¹³C NMR | Carbonyl Carbon | δ >195 ppm | The carbonyl carbon is highly deshielded and will appear significantly downfield. |

| Aromatic Carbons | δ 115-150 ppm | Six distinct signals are expected. The carbon bearing the amino group will be shielded (upfield), while the carbons bearing the chloro and acetyl groups will be deshielded (downfield). | |

| Methyl Carbon | δ ~26-28 ppm | A characteristic upfield signal for the acetyl methyl group. | |

| IR Spectroscopy | N-H Stretch | 3300-3500 cm⁻¹ (two bands) | Symmetric and asymmetric stretching of the primary amine. |

| C=O Stretch | ~1660-1680 cm⁻¹ | The carbonyl stretch is at a lower frequency than a simple alkyl ketone due to conjugation with the aromatic ring. | |

| C-Cl Stretch | 700-800 cm⁻¹ | Characteristic stretching frequency for an aryl chloride. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 169 | The molecular ion peak. |

| Isotope Peak (M+2) | m/z 171 | The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak.[4] | |

| Major Fragment | m/z 154 ([M-CH₃]⁺) | Loss of the methyl group is a common fragmentation pathway for acetophenones. |

Protocol: Acquiring ¹H NMR Data

This protocol ensures high-quality, reproducible data for structural confirmation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Chloroform-d is suitable for many non-polar compounds, while DMSO-d₆ is preferred for its ability to resolve N-H protons without rapid exchange.[5]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Vortex the vial until the sample is fully dissolved.

-

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Insert the tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquire the spectrum using standard parameters (e.g., 30-degree pulse, 2-second relaxation delay, 16 scans).

-

-

Analysis:

-

Process the data (Fourier transform, phase correction, baseline correction).

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all peaks and analyze the chemical shifts and coupling patterns to confirm the structure against the predicted values.

-

Synthesis and Purification

The most logical and industrially scalable synthesis of this compound involves the selective reduction of the corresponding nitro compound, 1-(2-chloro-5-nitrophenyl)ethanone. This precursor is readily accessible via electrophilic nitration of 1-(2-chlorophenyl)ethanone. The reduction is a standard transformation, but the choice of reagents is critical for achieving high yield and purity while avoiding side reactions.

Workflow: Synthesis via Nitro Group Reduction

Caption: A typical laboratory workflow for the synthesis of the title compound.

Protocol: Synthesis of this compound

This protocol is adapted from a standard procedure for the reduction of aromatic nitro groups.[6]

-

Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser, add 1-(2-chloro-5-nitrophenyl)ethanone (1.0 equiv), iron powder (3.0 equiv), and ammonium chloride (0.1 equiv).

-

Add a solvent mixture of ethanol and water (e.g., 4:1 v/v).

-

Causality: Iron in the presence of a mild acid source like ammonium chloride is a cost-effective and efficient reagent for nitro group reduction. The reaction is heterogeneous and requires vigorous stirring.

-

-

Reaction Execution:

-

Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

The reaction is typically complete within 2-4 hours.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the iron and iron oxide salts. Wash the filter cake with ethanol.

-

Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

-

Add water to the residue and extract the product into an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the dried organic solution to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The amino group serves as a potent nucleophile or a handle for directing further substitutions, while the ketone provides an electrophilic site for carbon-carbon bond formation.

Caption: Reactivity map showing the key reaction sites of the molecule.

-

Amino Group Reactions: The primary amine is a strong nucleophile and the most reactive site under many conditions.

-

Acylation/Sulfonylation: Reacts readily with acyl chlorides or anhydrides to form amides, a common step in protecting the amine or building more complex structures.

-

Diazotization: Can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and HCl) at low temperatures. This diazonium intermediate is highly versatile and can be substituted in Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., -OH, -CN, -Br, -I).

-

-

Ketone Reactions: The carbonyl group is a key electrophilic center.

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄) without affecting the chloro or amino groups.

-

Condensation Reactions: The α-protons on the methyl group are weakly acidic and can participate in base-catalyzed condensation reactions (e.g., Aldol or Claisen-Schmidt) with other carbonyl compounds.

-

-

Aromatic Ring Reactions: The reactivity of the ring towards electrophilic aromatic substitution (EAS) is governed by the interplay of the substituents. The powerful activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it (C4 and C6). The steric hindrance from the adjacent chloro group at C2 makes substitution at C6 less favorable. Therefore, electrophilic substitution is most likely to occur at the C4 position.

Applications in Research and Drug Discovery

Amino acetophenones are recognized as "privileged scaffolds" in medicinal chemistry.[7][8] Their ability to be readily functionalized at multiple points makes them ideal starting materials for generating libraries of diverse compounds for high-throughput screening.

-

Scaffold for Bioactive Molecules: The structure of this compound is a precursor for various heterocyclic systems. For example, condensation reactions involving the amino and keto groups can lead to the formation of quinolines, benzodiazepines, or other pharmacologically relevant cores.

-

Kinase Inhibitor Synthesis: Many ATP-competitive kinase inhibitors feature a 2-aminopyrimidine core.[9] This compound can serve as a key building block for the phenyl portion of such inhibitors, where the amino group is used to construct the core heterocycle and the rest of the molecule provides a vector for exploring structure-activity relationships.

-

Intermediate for Dyes and Materials: The chromophoric nature of the substituted aromatic ring and the reactive amino group make it a potential intermediate for the synthesis of fluorescent dyes and functional organic materials.[1]

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with the care afforded to all laboratory chemicals.[1] Data from related chloro- and amino-acetophenones suggest potential hazards.[3][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][10] Avoid direct contact with skin and eyes.[1]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[11]

-

First Aid:

References

- This compound CAS 99914-14-4 - BIOSYNCE. (URL: )

-

1-(2-Amino-5-chlorophenyl)ethanone | C8H8ClNO | CID 13528343 - PubChem. (URL: [Link])

-

Ethanone, 1-(5-Amino-2-Chlorophenyl) - Chlorinated Benzene Manufacturer in China. (URL: [Link])

-

Material Safety Data Sheet - 2-Chloroacetophenone. (URL: [Link])

-

Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. (URL: [Link])

-

Ethanone, 1-(5-amino-2-chlorophenyl)- - Optional[Raman] - Spectrum - SpectraBase. (URL: [Link])

-

Ethanone, 1-(5-chloro-2-hydroxyphenyl)- - NIST WebBook. (URL: [Link])

-

Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (URL: [Link])

-

Ethanone, 1-(2-aminophenyl)- - NIST WebBook. (URL: [Link])

-

1-(5-Amino-2-pyridinyl)-2-(4-chlorophenyl)ethanone | C13H11ClN2O | CID 116605070 - PubChem. (URL: [Link])

-

Ethanone, 1-(2-chlorophenyl)- | C8H7ClO | CID 72864 - PubChem. (URL: [Link])

-

1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one - MDPI. (URL: [Link])

-

Ethanone, 1-(2-chlorophenyl)- - NIST WebBook. (URL: [Link])

-

Amino Acetophenones for Natural Product Analogs - Encyclopedia.pub. (URL: [Link])

-

The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes - Organic Syntheses Procedure. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])

-

Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed. (URL: [Link])

-

Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC - PubMed Central. (URL: [Link])

Sources

- 1. biosynce.com [biosynce.com]

- 2. 99914-14-4|this compound|BLD Pharm [bldpharm.com]

- 3. 1-(2-Amino-5-chlorophenyl)ethanone | C8H8ClNO | CID 13528343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-(5-aMino-2-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sds.chemtel.net [sds.chemtel.net]

- 11. Ethanone, 1-(5-Amino-2-Chlorophenyl)- | Properties, Uses, Safety, and Supplier Information – Expert Guide [chlorobenzene.ltd]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-(5-Amino-2-chlorophenyl)ethanone (CAS: 99914-14-4): A Key Intermediate in Pharmaceutical Synthesis

Introduction: Unveiling a Versatile Synthetic Building Block

1-(5-Amino-2-chlorophenyl)ethanone, also known as 2-chloro-5-aminoacetophenone, is a substituted aromatic ketone that has emerged as a valuable intermediate in the landscape of medicinal chemistry and drug discovery. Its unique trifunctional arrangement—a nucleophilic amino group, an electrophilic ketone, and a strategically placed chlorine atom—renders it a versatile scaffold for the construction of a diverse array of heterocyclic systems. This guide provides an in-depth exploration of the synthesis, characterization, and reactivity of this compound, with a particular focus on its application in the development of pharmacologically active agents. For researchers and drug development professionals, understanding the nuances of this molecule is key to unlocking its potential in creating next-generation therapeutics.

Physicochemical Properties: A Snapshot

A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and for ensuring safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 99914-14-4 | [1][2] |

| Molecular Formula | C₈H₈ClNO | [3] |

| Molecular Weight | 169.61 g/mol | [3] |

| Appearance | White or off-white solid | [4] |

| Melting Point | 70±20.0 °C (May vary) | [5] |

| Boiling Point | 297.0±20.0 °C at 760 mmHg | [5] |

| Density | 1.3±0.1 g/cm³ | [5] |

| Solubility | Low solubility in water. Soluble in common organic solvents like ethanol and acetone. | [4][5] |

| pKa (Predicted) | 2.78±0.10 | [5] |

Synthesis and Purification: A Mechanistic Approach

The most common and industrially scalable synthesis of this compound involves a two-step process starting from 1-(2-chloro-5-nitrophenyl)ethanone. This method is predicated on the selective reduction of a nitro group in the presence of a ketone and an aryl chloride, a transformation that requires careful selection of the reducing agent to ensure chemoselectivity.

Workflow for the Synthesis of this compound

Sources

- 1. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-CHLORO-5-AMINO-ACETOPHENONE | 99914-14-4 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]

1-(5-Amino-2-chlorophenyl)ethanone molecular structure and weight

An In-Depth Technical Guide to 1-(5-Amino-2-chlorophenyl)ethanone for Advanced Research Applications

Introduction

This compound is a substituted aromatic ketone that serves as a crucial intermediate and building block in synthetic organic chemistry. Its unique trifunctional structure—comprising a phenyl ring substituted with an amino group, a chlorine atom, and an acetyl group—offers multiple reactive sites for constructing more complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development and materials science.

It is critical to distinguish this compound, CAS No. 99914-14-4 , from its structural isomer, 1-(2-Amino-5-chlorophenyl)ethanone (CAS No. 1685-19-4). The relative positions of the functional groups significantly influence the chemical reactivity and properties of the molecule, making precise identification essential for successful synthetic design and application.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound features an acetyl group ortho to the chlorine atom and meta to the amino group. This arrangement governs the molecule's electronic properties and reactivity. The electron-withdrawing nature of the chloro and acetyl groups deactivates the aromatic ring, while the electron-donating amino group acts as an activating group, influencing the regioselectivity of further electrophilic substitution reactions.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ClNO | [1] |

| Molecular Weight | 169.61 g/mol | [2] |

| CAS Number | 99914-14-4 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 70 ± 20.0 °C | [1] |

| Boiling Point | 297.0 ± 20.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in organic solvents like alcohols and ethers. | [1][3] |

| pKa (Predicted) | 2.78 ± 0.10 | [1] |

| Flash Point | 133.4 ± 21.8 °C | [1] |

Synthesis and Mechanistic Insights

A robust synthesis of this compound is critical for its application. A common and logical synthetic strategy involves the nitration of a commercially available precursor followed by a selective reduction.

Retrosynthetic Analysis

The primary disconnection points are the C-N bond of the amine and the C-C bond of the ketone. A plausible retrosynthesis involves the reduction of a nitro group, which itself is installed via electrophilic aromatic substitution (nitration) on 2'-chloroacetophenone. This approach is efficient as the directing effects of the chloro- and acetyl- groups align to favor the desired 5-nitro substitution pattern.

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: Two-Step Synthesis

This protocol details the synthesis from 2'-chloroacetophenone.

Step 1: Nitration of 2'-Chloroacetophenone

-

Causality: The chloro group is an ortho-, para-director, while the acetyl group is a meta-director. Both groups direct the incoming electrophile (NO₂⁺) to the C5 position, leading to high regioselectivity for the desired 1-(2-chloro-5-nitrophenyl)ethanone intermediate.

-

Procedure:

-

In a flask maintained at 0-5 °C using an ice bath, slowly add 2'-chloroacetophenone (1 equivalent) to concentrated sulfuric acid (H₂SO₄).

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated H₂SO₄ in a separate, cooled flask.

-

Add the nitrating mixture dropwise to the acetophenone solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor reaction progress using Thin-Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield 1-(2-chloro-5-nitrophenyl)ethanone.

-

Step 2: Selective Reduction of the Nitro Group

-

Causality: The reduction of the nitro group to an amine in the presence of a ketone and an aryl chloride requires a chemoselective reagent. Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl) is a classic and effective method for this transformation, as it selectively reduces nitro groups without affecting the ketone or the aryl halide.

-

Procedure:

-

Suspend 1-(2-chloro-5-nitrophenyl)ethanone (1 equivalent) in ethanol.

-

Add a solution of SnCl₂·2H₂O (3-4 equivalents) in concentrated HCl to the suspension.

-

Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of this compound, a combination of chromatographic and spectroscopic techniques is essential.

Caption: General workflow for the analytical quality control of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is ideal for assessing the purity of non-volatile compounds like this compound without the need for derivatization.[4] A reversed-phase method provides robust separation from starting materials and by-products.

-

Protocol:

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid). The use of formic acid ensures the amino group is protonated for better peak shape.[5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the aromatic system shows strong absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like methanol.

-

Analysis: Inject the sample and integrate the peak areas to calculate purity as a percentage of the total area.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC-MS provides excellent separation and structural confirmation through mass fragmentation patterns. Due to the polarity of the amino group, derivatization is often necessary to increase volatility and prevent peak tailing.[4][6]

-

Protocol:

-

Derivatization: Dissolve the sample in a suitable solvent (e.g., dichloromethane). Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at ~70 °C for 30 minutes to convert the polar -NH₂ group to a non-polar -N(Si(CH₃)₃)₂ derivative.[4]

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[4]

-

Injection: 1 µL, splitless mode.

-

Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

MS Detection: Electron Ionization (EI) at 70 eV. Scan a mass range of 50-350 amu.

-

Analysis: The resulting total ion chromatogram (TIC) is used to assess purity, while the mass spectrum of the main peak confirms the molecular weight and fragmentation pattern of the derivatized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H NMR spectroscopy is a powerful tool for unambiguous structure elucidation by providing information about the chemical environment, connectivity, and relative number of protons.[7]

-

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons (3H): The three protons on the phenyl ring will appear as complex multiplets or distinct doublets and doublets of doublets in the range of δ 6.7-7.5 ppm. The exact shifts and coupling constants depend on the combined electronic effects of the three substituents.

-

Amino Protons (2H): A broad singlet will appear around δ 4.0-5.0 ppm. The chemical shift of this peak is variable and depends on concentration and solvent.

-

Acetyl Protons (3H): A sharp singlet corresponding to the three methyl protons will be observed in the upfield region, typically around δ 2.5-2.6 ppm.[8]

-

Applications in Drug Discovery and Chemical Synthesis

This compound is a valuable synthon for preparing a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

-

Synthesis of Heterocycles: The amino and ketone functionalities allow for cyclization reactions to form quinolines, benzodiazepines, and other fused-ring systems. These scaffolds are prevalent in medicinal chemistry.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): While specific public-domain examples directly citing CAS 99914-14-4 in API synthesis are limited, its structural motifs are highly relevant. For instance, related aminophenyl ethanones are precursors for kinase inhibitors and other targeted therapies in oncology.

-

Raw Material for Dyes: The chromophoric properties of the aminobenzoyl system make it a suitable starting material for the synthesis of fluorescent dyes and pigments.[1]

Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: While comprehensive safety data is limited, related compounds are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[1][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid direct contact with skin and eyes.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3] Recommended storage temperatures are often between 2-8°C.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

References

-

BIOSYNCE. (n.d.). This compound CAS 99914-14-4. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column. Available at: [Link]

-

IRJET. (2018). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. Available at: [Link]

-

MDPI. (2023). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Available at: [Link]

-

PubMed. (2018). Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. Available at: [Link]

-

MDPI. (2021). Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis. Available at: [Link]

-

Ascent Chemical. (n.d.). Ethanone, 1-(5-Amino-2-Chlorophenyl)-. Available at: [Link]

-

PubMed Central (NIH). (2018). Radical Retrosynthesis. Available at: [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

-

Towson University. (n.d.). Retrosynthetic Analysis. Available at: [Link]

-

Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Available at: [Link]

-

MAC-MOD Analytical. (n.d.). UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. Available at: [Link]

-

ResearchGate. (2020). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Available at: [Link]

-

Oriental Journal of Chemistry. (1998). Substituted Acetophenone and Propiophenone Hydrazone as an Analytical Reagent. Available at: [Link]

- Google Patents. (2006). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

- Google Patents. (2014). WO2014156360A1 - Method for producing acetophenone compound....

-

PubMed Central (NIH). (2012). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Available at: [Link]

-

Royal Society of Chemistry. (2012). I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Information. Available at: [Link]

-

ResearchGate. (2016). Figure S15. 1 H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h). Available at: [Link]

-

ResearchGate. (2018). 1-(2-Amino-4,5-dimethylphenyl)ethanone. Available at: [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. 1-(2-Amino-5-chlorophenyl)ethanone - CAS:1685-19-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. Ethanone, 1-(5-Amino-2-Chlorophenyl)- | Properties, Uses, Safety, and Supplier Information – Expert Guide [chlorobenzene.ltd]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. emerypharma.com [emerypharma.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1-(2-Amino-5-chlorophenyl)ethanone | 1685-19-4 [sigmaaldrich.com]

A Technical Guide to the Synthesis of 1-(5-Amino-2-chlorophenyl)ethanone: A Critical Evaluation of Precursor Selection and a Validated Pathway

Abstract: This technical guide provides a comprehensive analysis of the synthesis of 1-(5-Amino-2-chlorophenyl)ethanone, a valuable intermediate in the development of pharmaceuticals and specialty chemicals.[1] We critically evaluate the proposed synthesis from 4-aminoacetophenone, elucidating the chemical principles that render this pathway synthetically inviable. Subsequently, a robust and validated two-step pathway is presented, starting from a commercially available precursor, 2-chloroacetophenone. This guide furnishes researchers and drug development professionals with detailed, field-proven protocols, mechanistic insights, and a clear rationale for strategic precursor selection, ensuring efficiency and reproducibility in the laboratory.

Part 1: The Synthetic Challenge - An Inviable Proposed Pathway

A frequent challenge in synthetic chemistry is the strategic planning of routes to achieve a specific substitution pattern on an aromatic ring. The request to synthesize this compound from 4-aminoacetophenone presents a classic example of an isomeric mismatch, where the starting material's structure does not lend itself to conversion into the product through standard, high-yielding chemical transformations.

Isomeric and Electronic Mismatch Analysis

The core of the challenge lies in the constitutional isomerism between the proposed reactant and the desired product.

-

4-Aminoacetophenone: Features a para (1,4) relationship between the electron-donating amino group (-NH2) and the electron-withdrawing acetyl group (-COCH3).

-

This compound: Possesses a meta (1,5) relationship between the amino and acetyl groups, with an additional chlorine atom ortho (1,2) to the acetyl group.

This fundamental difference in the substitution pattern cannot be reconciled by simple addition or modification of functional groups.

The Governing Principles of Aromatic Substitution

Any attempt to transform 4-aminoacetophenone would be governed by the powerful directing effects of its existing substituents. In electrophilic aromatic substitution:

-

The amino (-NH2) group is a potent activating group and directs incoming electrophiles to the ortho and para positions. As the para position is blocked, it would direct chlorination or nitration to the positions ortho to it (C3 and C5).

-

The acetyl (-COCH3) group is a deactivating group and directs incoming electrophiles to the meta position (C3 and C5).

Both groups direct incoming substituents to the C3 and C5 positions. Therefore, any direct electrophilic addition to the 4-aminoacetophenone scaffold would yield a 3-substituted product, failing to produce the required 2,5-disubstituted pattern of the target molecule. Pathways involving complex rearrangements or ring-opening/closing reactions are hypothetically possible but are practically inefficient, low-yielding, and not employed in standard laboratory or industrial synthesis.

Part 2: A Validated, Industry-Standard Synthetic Pathway

A more logical and efficient synthesis begins with a precursor that already contains the correct foundational substitution pattern. We present a robust two-step synthesis starting from commercially available 2-chloroacetophenone.

The Strategic Two-Step Approach

This synthesis leverages a common and predictable sequence in aromatic chemistry:

-

Nitration: Introduction of a nitro group onto the 2-chloroacetophenone ring. This step establishes the required 1,2,5-trisubstituted pattern.

-

Reduction: Conversion of the nitro group to the target amino group, yielding the final product.

Sources

Spectroscopic Data of 1-(5-Amino-2-chlorophenyl)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Amino-2-chlorophenyl)ethanone is an important synthetic intermediate in the pharmaceutical and chemical industries. Its structural elucidation and purity assessment are critical for ensuring the quality and efficacy of downstream products. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this document aims to deliver not just data, but a deeper understanding of the experimental choices and the logic behind the interpretation of the spectral results.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of experimental spectra in public databases, the following data has been generated using advanced prediction software. These predictions are based on large databases of known chemical shifts and coupling constants, offering a reliable reference for experimental verification.[1][2]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~6.8 | d | 1H |

| H-4 | ~7.2 | dd | 1H |

| H-6 | ~7.5 | d | 1H |

| -NH₂ | ~4.0 (broad) | s | 2H |

| -COCH₃ | ~2.6 | s | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~198 |

| C-5 | ~145 |

| C-1 | ~135 |

| C-2 | ~130 |

| C-4 | ~120 |

| C-3 | ~118 |

| C-6 | ~115 |

| -COCH₃ | ~28 |

Expert Interpretation of NMR Spectra

The predicted ¹H NMR spectrum reveals key structural features. The protons on the aromatic ring are expected to appear in the range of δ 6.8-7.5 ppm. The splitting patterns (doublet and doublet of doublets) arise from the coupling between adjacent protons. The broad singlet around 4.0 ppm is characteristic of the amine (-NH₂) protons, with its broadness due to quadrupole effects of the nitrogen atom and potential hydrogen exchange. The sharp singlet at approximately 2.6 ppm corresponds to the three protons of the acetyl (-COCH₃) group.

In the ¹³C NMR spectrum, the carbonyl carbon of the ketone is predicted to be the most downfield signal at around 198 ppm.[3][4] The aromatic carbons are expected to resonate in the 115-145 ppm region. The chemical shifts of these carbons are influenced by the electron-donating amino group and the electron-withdrawing chloro and acetyl groups. The methyl carbon of the acetyl group is predicted to be the most upfield signal at approximately 28 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality NMR spectra of a solid sample like this compound.

1. Sample Preparation:

- Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

- The final sample height in the NMR tube should be approximately 4-5 cm.

2. Instrument Setup and Data Acquisition:

- Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

- Place the sample in the NMR spectrometer.

- Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity.

- Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

- For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

Diagram 1: Experimental Workflow for NMR Spectroscopy

Caption: A streamlined workflow for acquiring NMR spectra.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The following table summarizes the predicted characteristic IR absorption bands for this compound.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3400-3200 | N-H (Amine) | Symmetric & Asymmetric Stretch | Medium |

| 1670 | C=O (Ketone) | Stretch | Strong |

| 1600-1450 | C=C (Aromatic) | Stretch | Medium-Strong |

| 1360 | C-N (Aromatic Amine) | Stretch | Medium |

| 1250 | C-CO-C (Aryl Ketone) | Stretch | Medium |

| 850-800 | C-H (Aromatic) | Out-of-plane Bend | Strong |

| 750 | C-Cl | Stretch | Strong |

Expert Interpretation of IR Spectrum

The IR spectrum is expected to show two distinct peaks in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.[5] A strong absorption band around 1670 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of an aryl ketone. The conjugation of the carbonyl group with the aromatic ring slightly lowers this frequency compared to a simple aliphatic ketone. Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the C=C stretching vibrations within the aromatic ring. The C-N stretching of the aromatic amine is expected around 1360 cm⁻¹. A strong band in the fingerprint region, around 750 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for Fourier-Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation.[6]

1. Instrument Preparation:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

2. Sample Analysis:

- Place a small amount of the solid sample directly onto the ATR crystal.

- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

- Collect the sample spectrum.

- Clean the ATR crystal thoroughly after the measurement.

Diagram 2: Experimental Workflow for ATR-FTIR Spectroscopy

Caption: A simple workflow for ATR-FTIR analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrometry Data

The following data is predicted for the electron ionization (EI) mass spectrum of this compound.

Table 4: Predicted Major Fragments in the Mass Spectrum

| m/z | Proposed Fragment |

| 171/173 | [M]⁺ (Molecular Ion) |

| 156/158 | [M - CH₃]⁺ |

| 128/130 | [M - COCH₃]⁺ |

| 92 | [C₆H₆N]⁺ |

Expert Interpretation of Mass Spectrum

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 171, with a smaller peak at m/z 173 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).[7] A significant fragment at m/z 156/158 would correspond to the loss of a methyl radical (•CH₃) from the molecular ion, forming a stable acylium ion. The loss of the entire acetyl group (•COCH₃) would result in a fragment at m/z 128/130. Further fragmentation of the aromatic ring could lead to various smaller ions, such as the fragment at m/z 92.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a "hard" ionization technique that leads to significant fragmentation, providing a detailed fingerprint of the molecule.[8]

1. Sample Introduction:

- Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

- Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

2. Ionization and Analysis:

- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

- The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

- The detector records the abundance of each ion, generating the mass spectrum.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. compoundchem.com [compoundchem.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. mt.com [mt.com]

- 7. scribd.com [scribd.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Physicochemical Characterization of 1-(5-Amino-2-chlorophenyl)ethanone: Solubility and Stability Profiling

Abstract

1-(5-Amino-2-chlorophenyl)ethanone is a substituted acetophenone derivative with potential applications as a key starting material or intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful process development, formulation, and regulatory compliance. This technical guide presents a holistic framework for the characterization of this compound. It moves beyond simple data reporting to provide the causal reasoning behind experimental designs, grounding them in established scientific principles and regulatory expectations. Protocols for determining aqueous pH-solubility profiles, solubility in organic solvents, and a full stability assessment under forced degradation conditions are detailed. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling them to generate the robust data package required for advancing chemical entities from discovery to application.

Introduction: A Structure-Based Physicochemical Assessment

The molecular structure of this compound—featuring a basic aromatic amine (aniline moiety), a weakly acidic α-proton on the ketone, a lipophilic chlorophenyl ring, and a polar acetyl group—dictates its physicochemical behavior.

-

Aromatic Amine (pKa Prediction): The primary amino group is the most significant ionizable center. As a derivative of aniline, it is expected to be a weak base. The presence of the electron-withdrawing chloro and acetyl groups will decrease the basicity of the amine compared to aniline itself, predicting a pKa in the low single digits. This directly implies that the compound's aqueous solubility will be highly dependent on pH, exhibiting significantly greater solubility in acidic conditions where the amine is protonated.

-

Solubility Prediction: The presence of both polar (amine, ketone) and non-polar (chlorophenyl ring) functionalities suggests moderate solubility in a range of organic solvents. Its solid-state properties, such as crystallinity and polymorphism, will be critical determinants of its solubility and dissolution rate.[1][2] Characterization of the solid-state form is a crucial first step in any solubility investigation.[1][3][4]

-

Stability Prediction: The aniline moiety is a known chromophore and is susceptible to oxidation, which can be catalyzed by light (photolysis) or oxidizing agents.[5][6] The acetyl group and the aromatic ring are generally more stable but can be subject to degradation under extreme hydrolytic (acid/base) or thermal stress.[5][7][8]

This initial structural analysis forms the logical foundation for the experimental plan outlined in this guide. The objective is not merely to measure properties but to understand and predict the compound's behavior in various chemical environments.

Aqueous Solubility Profiling

For any compound intended for biological application, understanding its behavior in aqueous media is critical.[1][9] A pH-solubility profile provides essential data for predicting absorption and guiding formulation development.[10][11]

Rationale for Experimental Design

The goal is to determine the equilibrium solubility across a physiologically relevant pH range (typically pH 1.2 to 6.8 or higher).[12][13] An equilibrium-based "shake-flask" method is the gold standard. It ensures that the measured solubility represents a true thermodynamic equilibrium between the solid and dissolved states. The temperature is maintained at 37 ± 1 °C to mimic physiological conditions.[12][13]

Core Workflow for pH-Solubility Determination

Caption: Workflow for Equilibrium pH-Solubility Determination.

Detailed Experimental Protocol: pH-Solubility

-

Preparation of Buffers: Prepare buffers at a minimum of three pH conditions, such as pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer), as recommended by WHO/ICH guidelines.[12] It is advisable to include additional points like pH 7.4 (physiological) and a basic pH (~9.0) to fully characterize the profile.

-

Method Development: Develop and validate a stability-indicating quantitative analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). This method must be able to separate the parent compound from potential degradants.[14]

-

Equilibrium Experiment:

-

Add an excess of solid this compound to vials containing each buffer (in triplicate). The amount should be sufficient to ensure a saturated solution with visible solid remaining.

-

Seal the vials and place them in an orbital shaker or rotator set to 37 °C.

-

Allow the samples to equilibrate for a predetermined time (e.g., 48-72 hours). A preliminary kinetic assessment can determine the minimum time to reach equilibrium.[12]

-

-

Sampling and Analysis:

-

After equilibration, allow the vials to stand briefly for solids to settle.

-

Withdraw an aliquot from the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Dilute the filtrate as necessary and quantify the concentration using the validated HPLC-UV method.

-

Measure the final pH of the supernatant to confirm it has not shifted during the experiment.

-

-

Solid-State Analysis: After the experiment, recover the remaining solid from at least one vial per pH and analyze it (e.g., by XRPD or DSC) to confirm that no change in solid form (e.g., polymorphism, hydration) has occurred.[12]

Solubility in Organic Solvents

Understanding solubility in organic solvents is crucial for designing synthesis reactions, purification strategies (e.g., crystallization), and for developing non-aqueous formulations.

Rationale and Solvent Selection

Solvents should be selected to cover a range of polarities and functionalities. A suggested screening panel is provided below. Solubility will be determined at both ambient temperature (e.g., 25 °C) and a representative elevated temperature (e.g., 50 °C) to understand the impact of heat on dissolution, which is vital for crystallization process development.

Summary of Expected Solubility Data

The following table structure should be used to report the findings.

| Solvent | Polarity Index | Type | Solubility at 25 °C (mg/mL) | Solubility at 50 °C (mg/mL) | Observations |

| Methanol | 5.1 | Protic | |||

| Ethanol | 4.3 | Protic | |||

| Isopropanol | 3.9 | Protic | |||

| Acetonitrile | 5.8 | Aprotic Polar | |||

| Acetone | 5.1 | Aprotic Polar | |||

| Dichloromethane | 3.1 | Aprotic Non-polar | |||

| Toluene | 2.4 | Aprotic Non-polar | |||

| Heptane | 0.1 | Aprotic Non-polar |

Experimental Protocol: Organic Solvent Solubility

The protocol is analogous to the aqueous solubility determination but simplified:

-

Add excess solid to a known volume of each solvent in triplicate at each temperature.

-

Equilibrate with agitation for at least 24 hours at the target temperature.

-

Filter an aliquot and quantify the concentration by a validated HPLC method, using appropriate solvent standards for the mobile phase.

Stability and Forced Degradation Studies

Forced degradation (or stress testing) is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[15][16] The typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Logic of Forced Degradation Conditions

The choice of stress conditions is guided by ICH Q1A(R2) guidelines and the chemical nature of the molecule.[17] Each condition targets specific degradation pathways.

Caption: Logical Relationship of Stress Conditions to Degradation Pathways.

Experimental Protocols: Forced Degradation

For each condition, a solution of the compound (e.g., in 50:50 acetonitrile:water) and a solid sample are stressed. A control sample is stored under ambient conditions. Samples are analyzed at appropriate time points (e.g., 2, 6, 12, 24 hours; 5 days).

-

Acid Hydrolysis: Treat the compound solution with 0.1 N HCl at 60 °C.

-

Base Hydrolysis: Treat the compound solution with 0.1 N NaOH at 60 °C. Neutralize samples before analysis.

-

Oxidation: Treat the compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[17]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).[7][8] A solution may also be heated.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[18]

Analysis involves an HPLC method with a photodiode array (PDA) detector to assess peak purity and detect new peaks. Mass spectrometry (LC-MS) is used to identify the mass of potential degradation products.

Data Summary for Stability Studies

Results should be tabulated to clearly show the percentage of parent compound remaining and the formation of impurities under each stress condition.

| Stress Condition | Time | % Assay of Parent | Total Impurities (%) | No. of Degradants | Remarks (e.g., Color Change) |

| Control | 0 hr | 100.0 | < 0.1 | 0 | White solid |

| 0.1 N HCl, 60°C | 24 hr | ||||

| 0.1 N NaOH, 60°C | 24 hr | ||||

| 3% H₂O₂, RT | 24 hr | ||||

| Thermal (80°C) | 5 days | ||||

| Photolytic | ICH Q1B |

Solid-State Characterization and Stability

The solid-state form of an API can significantly impact its stability, solubility, and manufacturability.[1][2][4] A foundational characterization is essential.

Key Analytical Techniques

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[19][20] It is used to determine the melting point, purity, and detect polymorphic transitions.[19][21]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[22][23][24] It is used to identify the presence of solvates or hydrates and to determine thermal decomposition temperatures.[22]

-

X-Ray Powder Diffraction (XRPD): XRPD is the primary technique for identifying crystalline phases (polymorphs) and determining the degree of crystallinity.[3]

Integrated Solid-State Stability Assessment

A comprehensive approach involves integrating these techniques. For example, a sample stored under high humidity (e.g., 25°C / 90% RH) can be periodically tested. A change in the TGA profile might indicate water uptake (hydrate formation), which would be confirmed by a change in the XRPD pattern. A change in the DSC thermogram could indicate a polymorphic transformation.[1]

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for evaluating the solubility and stability of this compound. By following these detailed protocols, researchers can generate a robust and reliable data package. This information is fundamental to making informed decisions in process chemistry, formulation development, and for meeting regulatory expectations. The emphasis on understanding the "why" behind each experimental choice ensures that the generated data is not only accurate but also interpretable within the broader context of drug development.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent. [Link]

-

World Health Organization. (2015). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 992. [Link]

-

Wikipedia. (2024). Differential scanning calorimetry. [Link]

-

Alfatest. (n.d.). API: solid state robust characterization is key to cut costs and time! AlfatestLab. [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients. WHO. [Link]

-

LibreTexts Chemistry. (2023). Differential Scanning Calorimetry. [Link]

-

Regis Technologies. (2023). Integrating Solid-State Chemistry into API Process Development. [Link]

-

ResearchGate. (n.d.). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

-

Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

- Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology On-line, 24(1), 1-14. [Link not available]

-

ACS Publications. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-135. [Link]

-

Sterling Pharma Solutions. (2023). API Development Trends: Solid Form Development. [Link]

-

VxP Pharma. (2020). Solid State Stability. [Link]

-

Pharmaceutical Outsourcing. (2023). Control and Selection of API Solid State Attributes. [Link]

-

JoVE. (2015). Using Differential Scanning Calorimetry to Measure Changes in Enthalpy. [Link]

-

UGC MOOCs. (n.d.). Preformulation I Solubility Profile (solubility, pH and pKa). [Link]

-

ResearchGate. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. [Link]

-

Slideshare. (n.d.). Phase solubility analysis and pH solubility profile. [Link]

-

MDPI. (n.d.). Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters. [Link]

Sources

- 1. alfatestlab.com [alfatestlab.com]

- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 3. Integrating Solid-State Chemistry into API Process Development - Regis Technologies [registech.com]

- 4. pharmoutsourcing.com [pharmoutsourcing.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solid State Stability | VxP Pharma [vxppharma.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase solubility analysis and pH solubility profile | PDF [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]

- 12. who.int [who.int]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. agilent.com [agilent.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tainstruments.com [tainstruments.com]

- 23. mt.com [mt.com]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide: 1-(5-Amino-2-chlorophenyl)ethanone as a Versatile Building Block for Heterocyclic Compound Synthesis

Abstract: This technical guide provides a comprehensive overview of 1-(5-amino-2-chlorophenyl)ethanone, a pivotal starting material in the synthesis of a diverse array of medicinally relevant heterocyclic compounds. We will explore its fundamental physicochemical properties and inherent reactivity, which underscore its utility. This guide presents detailed, field-proven synthetic protocols for the construction of key heterocyclic scaffolds, including benzodiazepines and quinolines. The causality behind experimental choices, mechanistic insights, and practical considerations for reaction optimization are discussed in detail.

Introduction: The Strategic Importance of this compound

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocycles form the core structure of a vast number of pharmaceuticals due to their ability to engage in a multitude of biological interactions. This compound has emerged as a particularly valuable and versatile building block in this endeavor. Its unique trifunctional architecture—a nucleophilic aniline, an electrophilic ketone, and a strategically placed chlorine atom—provides a rich platform for a variety of cyclization strategies. This guide will illuminate the pathways from this key intermediate to complex molecular frameworks with significant therapeutic potential.

Core Molecule Analysis: Physicochemical Properties and Reactivity

A thorough understanding of the starting material is paramount for predictable and successful synthesis. This compound is typically a white or off-white solid with low solubility in water but good solubility in common organic solvents like ethanol and acetone.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 50499-64-4 | [Generic Chemical Supplier Data] |

| Molecular Formula | C₈H₈ClNO | PubChem CID: 13528343 |

| Molecular Weight | 169.61 g/mol | PubChem CID: 13528343[2] |

| Appearance | White to off-white solid | [1] |

| Storage | Store in a cool, dry, dark place, sealed from air and moisture.[1][3] |

The reactivity of this molecule is dictated by its three key functional groups:

-

The Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic. It readily participates in condensation reactions with carbonyl compounds and can be acylated or alkylated. Its position ortho to the acetyl group is crucial for many intramolecular cyclization reactions.

-

The Acetyl Group (-COCH₃): The carbonyl carbon is electrophilic, making it a target for nucleophilic attack. The adjacent methyl protons are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile.

-

The Chloro Group (-Cl): This electron-withdrawing group influences the reactivity of the aromatic ring. While it is generally deactivating towards electrophilic aromatic substitution, it can serve as a leaving group in certain nucleophilic aromatic substitution reactions under forcing conditions. More importantly, its electronic influence is critical for the pharmacological profile of many resulting heterocyclic products.

The interplay of these groups allows for a diverse range of synthetic transformations, making it a powerful precursor for heterocyclic synthesis.[4]

Synthesis of 1,5-Benzodiazepines

Benzodiazepines are a prominent class of psychoactive drugs known for their anxiolytic, sedative, and anticonvulsant properties.[5] The synthesis of the 1,5-benzodiazepine scaffold is a classic application of ortho-diamines, and this compound provides a pathway to functionalized analogs. A common strategy involves the acid-catalyzed condensation of an ortho-phenylenediamine with a ketone.[5][6]

Synthetic Strategy & Mechanism

The synthesis proceeds via a double condensation reaction. The more nucleophilic amino group of the diamine initially attacks one of the ketone carbonyls, followed by an intramolecular cyclization and dehydration to form the seven-membered diazepine ring. The general mechanism involves the formation of a Schiff base, followed by tautomerization and cyclization.

// Nodes SM [label="this compound\n+ Ketone (e.g., Acetone)"]; P1 [label="Protonation of\nKetone Carbonyl"]; P2 [label="Nucleophilic Attack\nby Amino Group"]; I1 [label="Carbinolamine\nIntermediate"]; P3 [label="Dehydration to\nform Imine (Schiff Base)"]; I2 [label="Imine Intermediate"]; P4 [label="Second Nucleophilic Attack\n(Intramolecular)"]; I3 [label="Cyclized Intermediate"]; P5 [label="Dehydration"]; FP [label="1,5-Benzodiazepine\nProduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SM -> P1 [label="Acid Catalyst (e.g., H+)"]; P1 -> P2; P2 -> I1; I1 -> P3; P3 -> I2; I2 -> P4; P4 -> I3; I3 -> P5; P5 -> FP; }

Caption: Generalized workflow for the synthesis of 1,5-benzodiazepines.

Experimental Protocol: Synthesis of a 7-Chloro-1,5-benzodiazepine derivative

This protocol describes a general procedure for the condensation of this compound with a ketone, such as acetone, catalyzed by a solid acid catalyst like H-MCM-22 or under other acidic conditions.[5][7]

Materials:

-

This compound

-

Acetone (or other suitable ketone)

-

Acetonitrile (solvent)

-

Acid catalyst (e.g., H-MCM-22, Yb(OTf)₃, or glacial acetic acid)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in acetonitrile.

-

Add 2.5 to 3.0 equivalents of the desired ketone (e.g., acetone).

-

Add a catalytic amount of the acid catalyst (e.g., 10 mol% Yb(OTf)₃ or a small amount of H-MCM-22).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 1-3 hours.[5]

-

Upon completion, filter the reaction mixture to remove any solid catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess ketone.

-

Redissolve the crude product in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1,5-benzodiazepine.

Causality and Insights:

-

Choice of Catalyst: While various acids can be used, solid acid catalysts like zeolites (H-MCM-22) offer advantages such as easy removal by filtration, reusability, and often milder reaction conditions.[5][7] Lewis acids like Yb(OTf)₃ are also highly effective.[5]

-

Solvent: Acetonitrile is a common choice due to its ability to dissolve the reactants and its relatively inert nature under these conditions.

-

Temperature: Many of these condensations proceed efficiently at room temperature, which minimizes the formation of side products.[5] Gentle heating can be applied to accelerate the reaction if necessary.

Synthesis of Quinolines

The quinoline scaffold is another privileged structure in medicinal chemistry, found in drugs with antimalarial, anticancer, and anti-inflammatory activities.[8][9] The Friedländer annulation is a classic and powerful method for quinoline synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[10] this compound is an ideal substrate for this reaction.

Synthetic Strategy & Mechanism

In the Friedländer synthesis, the initial step is the formation of a Schiff base between the 2-aminoaryl ketone and the enol or enolate of the methylene carbonyl compound. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic quinoline ring.

// Nodes SM [label="this compound\n+ α-Methylene Ketone"]; P1 [label="Base or Acid Catalysis:\nFormation of Enolate/Enol"]; P2 [label="Condensation to form\nSchiff Base/Enamine"]; I1 [label="Adduct Intermediate"]; P3 [label="Intramolecular Aldol\nCondensation (Cyclization)"]; I2 [label="Cyclized Dihydroxy Intermediate"]; P4 [label="Dehydration (Aromatization)"]; FP [label="Substituted Quinoline\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SM -> P1 [label="e.g., L-proline, NaOH"]; P1 -> P2; P2 -> I1; I1 -> P3; P3 -> I2; I2 -> P4; P4 -> FP; }

Caption: Reaction mechanism for the Friedländer synthesis of quinolines.

Experimental Protocol: Synthesis of a 7-Chloro-2,4-disubstituted Quinoline

This protocol outlines the synthesis of a quinoline derivative from this compound and a β-ketoester like ethyl acetoacetate.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Ethanol (solvent)

-

Catalyst (e.g., Iodine, L-proline, or a Lewis acid)

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).

-

Add the catalyst (e.g., 10 mol% L-proline or a catalytic amount of iodine).

-

Heat the mixture to reflux and maintain for the required time (typically 2-6 hours), monitoring by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

-

If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinoline derivative.

Causality and Insights:

-

Catalyst Choice: The Friedländer reaction can be catalyzed by both acids and bases. Modern methods often employ milder and more environmentally friendly catalysts. For instance, iodine has been shown to be an efficient catalyst for this transformation.[9] Organocatalysts like L-proline are also effective and offer a green chemistry approach.

-

Reactant Partner: The choice of the α-methylene carbonyl compound directly determines the substitution pattern on the newly formed pyridine ring of the quinoline. Using ethyl acetoacetate leads to a 2-methyl-4-hydroxyquinoline (which exists in tautomeric equilibrium with the quinolin-4-one form).[11]

-

Aromatization: The final dehydration step is the thermodynamic driving force for the reaction, leading to the stable aromatic quinoline system.

Conclusion and Future Outlook

This compound stands out as a highly strategic and economically viable starting material for constructing diverse and complex heterocyclic systems. Its inherent trifunctional reactivity allows for straightforward access to high-value scaffolds like benzodiazepines and quinolines, which are central to numerous drug discovery programs. The protocols detailed herein represent robust and adaptable methods for synthesizing these cores.

Future research will likely focus on expanding the library of heterocycles accessible from this building block, employing novel catalytic systems (such as photocatalysis or electrochemistry) to enable new reaction pathways, and developing more one-pot, multicomponent reactions to improve synthetic efficiency and align with the principles of green chemistry.[4] The continued exploration of this versatile molecule will undoubtedly lead to the discovery of new chemical entities with potent biological activities.

References

- Ethanone, 1-(5-Amino-2-Chlorophenyl) - Chlorinated Benzene Manufacturer in China. Ascent Chemical. [Link: Not a direct scientific publication, but a supplier's technical data sheet providing physical properties.]

- 1-(2-Amino-5-chlorophenyl)ethanone | 1685-19-4. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f01b1]

- 1-(2-Amino-5-chlorophenyl)ethanone. PubChem, National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/13528343]

- Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization.RSC Advances. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra06976d]

- Synthesis of quinolines. Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/synthesis/heterocycles/quinolines.shtm]

- 1-(5-Amino-2-pyridinyl)-2-(4-chlorophenyl)ethanone. PubChem, National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/116605070]

- 1-(2-Amino-5-chlorophenyl)ethanone | 1685-19-4. Benchchem. [Link: https://www.benchchem.com/product/b89532]

- 1-(2-Amino-5-chlorophenyl)ethanone (C007B-014960). Cenmed Enterprises. [Link: https://www.cenmedenterprises.com/1-2-amino-5-chlorophenyl-ethanone-c007b-014960.html]

- Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.International Journal of Molecular Sciences, National Institutes of Health. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272551/]